

# Spectroscopic and Synthetic Profile of Bis[(dimethylamino)methyl]phenol: A Technical Guide

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Compound of Interest		
Compound Name:	Bis[(dimethylamino)methyl]phenol	
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### Introduction

**Bis[(dimethylamino)methyl]phenol** encompasses a class of organic compounds featuring a phenol core substituted with two (dimethylamino)methyl groups. The isomers of significant interest, primarily 2,4-bis[(dimethylamino)methyl]phenol and 2,6-

**bis[(dimethylamino)methyl]phenol**, serve as crucial intermediates in organic synthesis and as curing agents for epoxy resins. Their utility stems from the combined functionalities of the phenolic hydroxyl group and the tertiary amine moieties. This technical guide provides a comprehensive overview of the spectroscopic data for the well-characterized 2,6-isomer, a detailed experimental protocol for the synthesis of these compounds via the Mannich reaction, and a discussion of their characteristic spectral features.

## **Spectroscopic Data**

The spectroscopic analysis of **Bis[(dimethylamino)methyl]phenol** is essential for its identification and characterization. While detailed experimental data for the 2,4-isomer is not readily available in published literature, the spectroscopic properties of the 2,6-isomer have been reported.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Bis[(dimethylamino)methyl]phenol** isomers.

### 2,6-Bis[(dimethylamino)methyl]phenol

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of 2,6-**bis[(dimethylamino)methyl]phenol** provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 2,6-Bis[(dimethylamino)methyl]phenol

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
7.03	Doublet	2H	Ar-H (meta to -OH)
6.74	Triplet	1H	Ar-H (para to -OH)
3.56	Singlet	4H	-CH <sub>2</sub> -
2.30	Singlet	12H	-N(CH3)2

Table 2: 13C NMR Spectroscopic Data for 2,6-Bis[(dimethylamino)methyl]phenol

Chemical Shift (δ ppm)	Assignment
156.69	Ar-C (C-OH)
128.84	Ar-C (meta to -OH)
123.14	Ar-C (ortho to -OH)
118.15	Ar-C (para to -OH)
60.28	-CH <sub>2</sub> -
44.74	-N(CH3)2

### 2,4-Bis[(dimethylamino)methyl]phenol

Specific, experimentally verified <sup>1</sup>H and <sup>13</sup>C NMR data for 2,4-

bis[(dimethylamino)methyl]phenol are not available in the reviewed literature. However, one



would anticipate a more complex aromatic region in the <sup>1</sup>H NMR spectrum due to the lower symmetry of the molecule compared to the 2,6-isomer.

### Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectra of both 2,4- and 2,6-bis[(dimethylamino)methyl]phenol are expected to exhibit characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for Bis[(dimethylamino)methyl]phenol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2800	Strong	Aliphatic C-H stretch (-CH <sub>2</sub> -and -CH <sub>3</sub> )
1610 - 1580	Medium-Strong	Aromatic C=C stretch
1480 - 1450	Medium-Strong	Aromatic C=C stretch
1260 - 1200	Strong	C-O stretch (phenolic)
~1150	Medium	C-N stretch

# Experimental Protocol: Synthesis via Mannich Reaction

The synthesis of **Bis[(dimethylamino)methyl]phenol** is typically achieved through the Mannich reaction, a one-pot three-component condensation of phenol, formaldehyde, and dimethylamine.

#### Materials:

- Phenol
- Dimethylamine (40% aqueous solution)



- Formaldehyde (37% aqueous solution)
- Ethanol (or other suitable solvent)
- Hydrochloric acid (for pH adjustment if necessary)
- Sodium hydroxide (for neutralization)
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or other drying agent)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.
- Addition of Reagents: To the stirred solution, add dimethylamine (2.2 equivalents) followed by the slow, dropwise addition of formaldehyde (2.2 equivalents). The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
- Reaction: The reaction mixture is then heated to reflux (typically 60-80 °C) for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a sodium hydroxide solution.
- Extraction: The aqueous layer is extracted several times with a suitable organic solvent such as dichloromethane.
- Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.



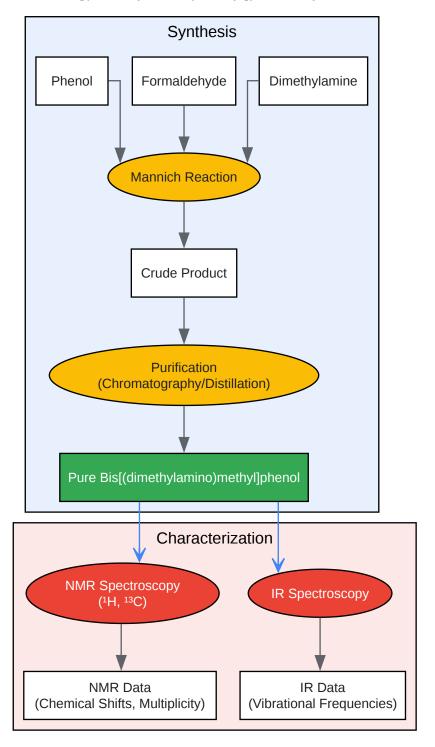
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# Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **Bis[(dimethylamino)methyl]phenol**.



Workflow for Bis[(dimethylamino)methyl]phenol Synthesis and Analysis



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